molecular formula C22H21N5O5S B2523102 N-(furan-2-ylmethyl)-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 872838-34-1

N-(furan-2-ylmethyl)-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2523102
CAS RN: 872838-34-1
M. Wt: 467.5
InChI Key: DSYFKUAYQDIJOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(furan-2-ylmethyl)-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide and related compounds involves multi-step reactions that are often catalyzed by substances such as DBU. For instance, a series of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives were synthesized using a one-pot three-component synthesis involving 2-naphthol, aldehydes, and amides in the presence of DBU as a catalyst in ethanol under reflux conditions . This method is noted for its good yields, environmental friendliness, straightforward protocol, short reaction times, and mild reaction conditions.

Molecular Structure Analysis

The molecular and solid-state structure of related compounds, such as 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, has been characterized using techniques like FT-IR, 1H and 13C NMR spectroscopy, and X-ray powder diffraction (XRPD). The crystal structure of this compound was found to be triclinic with specific space group parameters. Theoretical analysis using density functional theory (DFT) and B3LYP functional at 6-311G(d,p) basis set complemented the structural investigation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically characterized by the formation of amide bonds and the introduction of various substituents to the core structure. For example, the synthesis of 2,4-diamino-5-methyl-6-substituted arylthio-furo[2,3-d]pyrimidines involves oxidative addition of substituted thiophenols using iodine, followed by peptide coupling and saponification to yield classical antifolate analogs . These reactions are crucial for creating compounds with potential inhibitory activity against enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS).

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and the nature of their substituents. The solid-state molecular structure and packing can influence properties such as solubility, stability, and reactivity. The presence of functional groups like methoxyphenyl and furan rings can affect the compound's electron distribution and overall chemical behavior. The intermolecular interactions, which can be analyzed through Hirshfeld surface analysis and fingerprint plots, also play a significant role in determining the compound's properties .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have been focused on synthesizing novel compounds derived from similar complex molecules to explore their potential applications in medicinal chemistry and drug design. For instance, Abu‐Hashem et al. (2020) reported the synthesis of novel compounds from visnagenone and khellinone, highlighting their anti-inflammatory and analgesic activities. These compounds, including various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showcase the diverse chemical reactions and structural modifications possible with complex molecules (Abu‐Hashem et al., 2020).

Biological Activity and Potential Therapeutic Applications

Several studies have investigated the biological activity of compounds structurally related to N-(furan-2-ylmethyl)-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide. For example, Ismail et al. (2004) explored novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents, demonstrating strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum (Ismail et al., 2004). Additionally, Dollé et al. (2008) developed a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides for imaging the translocator protein (18 kDa) with PET, indicating the potential of structurally complex molecules in diagnostic imaging (Dollé et al., 2008).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[7-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O5S/c1-26-19-17(21(29)27(2)22(26)30)20(33-12-16(28)23-11-13-7-6-10-32-13)25-18(24-19)14-8-4-5-9-15(14)31-3/h4-10H,11-12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYFKUAYQDIJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3OC)SCC(=O)NCC4=CC=CO4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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